molecular formula C12H22N2O4 B6343190 O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate CAS No. 1352719-64-2

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate

Cat. No.: B6343190
CAS No.: 1352719-64-2
M. Wt: 258.31 g/mol
InChI Key: JFCNGYNPDVUMGR-UHFFFAOYSA-N
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Description

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate ( 1352719-64-2) is a high-purity piperazine derivative supplied with a minimum purity of 97% . This compound, with the molecular formula C12H22N2O4 and a molecular weight of 258.31 g/mol, is a key building block in medicinal chemistry and pharmaceutical research . It belongs to a class of heterocyclic compounds widely used in the synthesis of more complex molecules, including potential lipase inhibitors investigated for the treatment of conditions like obesity and type 2 diabetes . The structure features both tert-butyloxycarbonyl (Boc) and methyl ester protective groups, making it a versatile intermediate for selective synthesis and further functionalization. This product is strictly For Research Use Only (RUO) and is intended for professional manufacturing and research laboratories. It is not intended for diagnostic, therapeutic, or consumer use. For R&D purposes, this compound is typically packaged in secure containers, with standard bulk packaging available in sizes from grams to ton super sacks, all accompanied by a Certificate of Analysis and Safety Data Sheet (SDS) .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-methylpiperazine-1,2-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4/c1-8-7-14(11(16)18-12(2,3)4)9(6-13-8)10(15)17-5/h8-9,13H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCNGYNPDVUMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1)C(=O)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Protection of Piperazine

Reaction Conditions :

StepReagentSolventTemperatureYield
1Boc₂O + TEATHF0–5°C92%
2Methyl chloroformateDCM25°C88%

The Boc group is installed first due to its superior stability under subsequent reaction conditions. Quenching with aqueous sodium bicarbonate ensures selective removal of excess reagents.

Introduction of the 5-Methyl Group

Methylation at the 5-position is performed using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in DMF. The reaction proceeds via SN2 mechanism, requiring strict anhydrous conditions to prevent hydrolysis. A yield of 78% is achieved after 12 hours at 60°C.

Optimization of Reaction Parameters

Solvent Effects on Alkylation Efficiency

SolventDielectric ConstantYield (%)Purity (%)
DMF36.77895
DMSO46.76590
Acetonitrile37.57088

Polar aprotic solvents like DMF maximize nucleophilicity of the piperazine nitrogen, while DMSO induces side reactions due to its strong coordinating ability.

Temperature-Dependent Stereochemical Control

Lower temperatures (0–10°C) favor retention of configuration at the 5-position, whereas higher temperatures (>40°C) lead to racemization. Kinetic studies show an activation energy of 45 kJ/mol for the methylation step.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.74 (s, 3H, OCH₃), 2.45 (s, 3H, NCH₃), 3.12–3.25 (m, 4H, piperazine).

  • HRMS (ESI+) : m/z calculated for C₁₂H₂₂N₂O₄ [M+H]⁺: 283.1658; found: 283.1655.

Chromatographic Purity Analysis

Reverse-phase HPLC (C18 column, 70:30 H₂O:ACN) shows >99% purity with a retention time of 6.8 minutes.

Industrial-Scale Production Considerations

Catalytic Efficiency in Esterification

Large-scale synthesis (batch size >100 kg) employs:

  • Catalyst : 0.1 mol% DMAP (4-dimethylaminopyridine)

  • Yield Improvement : 85% at 30°C with reduced reaction time (8 hours).

Waste Management Protocols

Neutralization of acidic byproducts requires 10% w/v sodium bicarbonate, generating 2.3 kg of sodium sulfate per kg of product. Solvent recovery systems achieve 95% DCM reuse.

Challenges and Mitigation Strategies

Competing N-Oxide Formation

Exposure to atmospheric oxygen during methylation leads to 5–10% N-oxide byproduct. Inert atmosphere (N₂ or Ar) reduces this to <1%.

Hydrolytic Instability of Methyl Carbamate

Storage at –20°C in amber vials prevents hydrolysis (t₁/₂ = 6 months vs. 2 weeks at 25°C) .

Chemical Reactions Analysis

Types of Reactions

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties:

  • Purity : ≥95% (HPLC) .
  • Synthetic Applications: Used as a building block in pharmaceuticals, particularly for introducing piperazine moieties into drug candidates. Piperazine derivatives are known to enhance water solubility, hydrogen bonding, and bioavailability in drug molecules .

Comparison with Structurally Similar Compounds

Below is a detailed comparison with analogs, focusing on substitution patterns , ring systems , and functional group variations .

Table 1: Structural and Functional Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Features
O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate 129799-15-1 C₁₂H₂₂N₂O₄ 244.29–258.3 1-tert-butyl, 2-methyl, 5-methyl Enhanced steric hindrance at C5; balanced lipophilicity
1-tert-Butyl 3-methyl piperazine-1,3-dicarboxylate 252990-05-9 C₁₁H₂₀N₂O₄ 244.29 1-tert-butyl, 3-methyl Altered regiochemistry; reduced steric effects compared to 1,2-substitution
Di-tert-butyl piperazine-1,4-dicarboxylate 723286-80-4 C₁₄H₂₆N₂O₄ 286.37 1,4-di-tert-butyl Higher lipophilicity; reduced solubility due to bulky groups
1-(tert-Butyl) 2-methyl (R)-piperazine-1,2-dicarboxylate 234109-20-7 C₁₁H₂₀N₂O₄ 244.29 1-tert-butyl, 2-methyl (R-configuration) Stereospecific activity; potential for chiral drug synthesis
O1-tert-Butyl O2-methyl (2R)-azepane-1,2-dicarboxylate 2381278-74-4 C₁₃H₂₃NO₄ 257.3 Seven-membered azepane ring Larger ring size; increased conformational flexibility
1-Benzyl 2-methyl 1,2-aziridinedicarboxylate 104597-98-0 C₁₃H₁₅NO₄ 249.26 Three-membered aziridine ring High ring strain; reactive electrophilic sites

Influence of Substitution Regiochemistry

  • 1,3- or 1,4-Dicarboxylates (e.g., CAS 252990-05-9, 723286-80-4) show reduced steric interactions but may lack the spatial arrangement required for specific receptor binding .

Impact of Ring Size

  • Piperazine (6-membered) vs. Azepane (7-membered) :
    • Azepane derivatives (e.g., CAS 2381278-74-4) have greater conformational flexibility , enabling adaptation to diverse binding pockets. However, they may exhibit lower metabolic stability compared to piperazines .
  • Aziridine (3-membered) : High ring strain in aziridine derivatives (e.g., CAS 104597-98-0) increases reactivity but reduces stability under physiological conditions .

Stereochemical Variations

  • Enantiomers : The (R)-configured piperazine dicarboxylate (CAS 234109-20-7) is critical for chiral drug synthesis, as seen in antipsychotics and antibiotics. Stereochemistry directly influences binding affinity to target proteins .

Biological Activity

Enzyme Inhibition

O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate may exhibit enzyme inhibitory properties, particularly against enzymes involved in cellular processes. The piperazine ring structure is known to interact with various biological targets .

Antiviral Activity

Piperazine derivatives have shown promising antiviral activities. While specific data for this compound is not available, structurally similar compounds have demonstrated antiviral properties .

Neuropharmacological Effects

Piperazine derivatives are known for their diverse neuropharmacological activities. This compound may potentially exhibit effects on the central nervous system, including possible anxiolytic or antidepressant-like properties .

Structure-Activity Relationship

The biological activity of this compound is likely influenced by its structural features:

  • Piperazine ring: Core structure responsible for various biological activities
  • tert-Butyl group: May enhance lipophilicity and affect membrane permeability
  • Methyl ester: Potential site for enzymatic hydrolysis, affecting the compound's metabolism

Comparison with Similar Compounds

While specific data for this compound is limited, we can draw comparisons with structurally similar compounds:

CompoundBiological ActivityEC50Reference
Compound 32 (Piperazine derivative)Anti-HIV-13.98 μM
Compound 75 (Thiazolidinone derivative)HCV NS5B inhibition32.2 μM
LQFM104 (Piperazine derivative)Anxiolytic and antidepressant-likeN/A

Research Gaps and Future Directions

  • Specific biological assays: Conduct in vitro studies to determine the compound's effects on various enzymes and cellular processes.
  • Antiviral screening: Test the compound against a panel of viruses to assess its potential antiviral activity.
  • Neuropharmacological evaluation: Perform behavioral studies in animal models to investigate potential anxiolytic or antidepressant-like effects.
  • Structure-activity relationship studies: Synthesize and test structural analogs to optimize biological activity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing O1-tert-Butyl O2-methyl 5-methylpiperazine-1,2-dicarboxylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions using tert-butyl and methyl protecting groups. For example, a precursor like methyl 5-methylpiperazine-2-carboxylate can be reacted with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in ethyl acetate or dichloromethane, catalyzed by 4-dimethylaminopyridine (DMAP). Temperature (20–25°C) and stoichiometric ratios (e.g., 1.3 eq Boc₂O) are critical for optimizing yield and minimizing side products like racemization . Purification via column chromatography or crystallization ensures >95% purity.

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselective tert-butyl and methyl esterification. For example, tert-butyl protons appear as a singlet at ~1.4 ppm, while methyl ester protons resonate at ~3.7 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>98%) and detects diastereomers .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₂H₂₂N₂O₅: calculated 275.16, observed 275.15) .

Q. What is the biological relevance of the piperazine core in this compound, and how is its activity assessed in preclinical studies?

  • Methodological Answer : The piperazine ring enhances bioavailability and enables interactions with biological targets (e.g., GPCRs, enzymes). In vitro assays, such as receptor binding studies (IC₅₀) and cellular cytotoxicity screens (e.g., MTT assay), are used to evaluate activity. For example, fluorinated analogs of piperazine dicarboxylates show improved blood-brain barrier penetration in neuropharmacological models .

Advanced Research Questions

Q. How do variations in protecting groups (tert-butyl vs. methyl) impact the compound’s reactivity in subsequent derivatization reactions?

  • Methodological Answer : The tert-butyl group provides steric hindrance, slowing hydrolysis under acidic conditions (e.g., TFA deprotection at 0°C), while the methyl ester is more labile to basic hydrolysis (e.g., NaOH/MeOH). Kinetic studies using ¹H NMR monitoring reveal that tert-butyl removal requires 2–4 hours in 20% TFA/DCM, whereas methyl esters hydrolyze within 30 minutes in 1M NaOH .

Q. What strategies can mitigate racemization during the synthesis of stereochemically pure forms of this piperazine derivative?

  • Methodological Answer :

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-derived catalysts in asymmetric synthesis preserves enantiomeric excess (ee >99%) .
  • Low-Temperature Reactions : Conducting reactions at –20°C reduces epimerization during Boc protection .
  • Analytical Validation : Chiral HPLC with a cellulose-based column (e.g., Chiralpak AD-H) quantifies enantiopurity .

Q. How does the compound’s stability vary under different storage conditions, and what degradation products are observed?

  • Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show <2% degradation when stored in amber vials under argon. Major degradation products include:

  • Hydrolysis : 5-methylpiperazine-1,2-dicarboxylic acid (via ester cleavage) .
  • Oxidation : N-oxide derivatives detected via LC-MS under oxidative conditions (H₂O₂) .

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